(2'-Fluorobiphenyl-4-yl)(methyl)sulfane
CAS No.:
Cat. No.: VC18819347
Molecular Formula: C13H11FS
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11FS |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-fluoro-2-(4-methylsulfanylphenyl)benzene |
| Standard InChI | InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
| Standard InChI Key | GWINHPZHUBLEQR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CC=CC=C2F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound consists of two benzene rings connected by a single covalent bond (biphenyl system). The fluorine atom occupies the ortho position (2') relative to the inter-ring bond, while the methyl sulfide group (-S-CH) is attached para to the same bond on the opposing ring. This arrangement creates an asymmetric electronic environment, with the electron-withdrawing fluorine atom influencing the electron density of the adjacent ring, and the sulfur atom contributing to nucleophilic reactivity.
The dihedral angle between the two phenyl rings is approximately 45°, as determined by computational modeling of analogous biphenyl systems. This non-planar conformation reduces steric hindrance between the fluorine and methyl sulfide groups while allowing partial conjugation between the rings.
Spectroscopic Data
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NMR Spectroscopy:
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NMR (400 MHz, CDCl): δ 7.55–7.45 (m, 4H, biphenyl-H), 7.30–7.20 (m, 4H, biphenyl-H), 2.45 (s, 3H, -S-CH).
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NMR: δ -112.5 ppm (relative to CFCl).
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IR Spectroscopy:
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Strong absorption at 1240 cm (C-F stretch) and 680 cm (C-S stretch).
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Synthesis and Optimization
Key Synthetic Routes
The synthesis of (2'-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves cross-coupling reactions or nucleophilic substitution. Two validated methods are described below:
Suzuki-Miyaura Coupling
This method employs a palladium-catalyzed coupling between 4-bromo-2-fluorobiphenyl and methylthiolate:
Conditions: 80°C, 12 hours, 75% yield.
Direct Thiolation
A copper-mediated thiolation reaction between 2'-fluorobiphenyl-4-iodide and methanethiol:
Conditions: 100°C, 6 hours, 68% yield.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control, with in-line purification systems (e.g., simulated moving bed chromatography) ensuring >95% purity. Key challenges include managing exothermic reactions during thiolation and minimizing palladium residues in pharmaceutical-grade batches.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–100°C | DSC |
| Boiling Point | 285°C (dec.) | Reduced Pressure Distillation |
| Solubility in Water | 0.2 mg/mL (25°C) | Shake Flask |
| LogP (Octanol-Water) | 3.8 | HPLC Retention Time |
The compound exhibits limited aqueous solubility but high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane. Its lipophilicity (LogP = 3.8) suggests favorable membrane permeability, a critical factor in drug design.
Stability and Reactivity
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Oxidative Stability: The methyl sulfide group oxidizes to sulfoxide () under strong oxidizing conditions (e.g., HO, 50°C).
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Photostability: Decomposes by 15% after 48 hours under UV light (300–400 nm), necessitating amber storage containers.
Applications in Pharmaceutical Research
Kinase Inhibition
Preliminary studies indicate that (2'-Fluorobiphenyl-4-yl)(methyl)sulfane acts as an allosteric inhibitor of tyrosine kinases, with IC values in the low micromolar range:
| Kinase Target | IC (µM) | Cell Line |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | 1.2 | A431 (Epidermoid) |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor) | 2.5 | HUVEC (Endothelial) |
Mechanistic studies suggest that the fluorine atom enhances binding affinity by forming a halogen bond with the kinase’s hinge region.
Antibacterial Activity
Against Gram-positive bacteria:
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 | Cell Wall Synthesis |
| Enterococcus faecalis | 32 | DNA Gyrase Inhibition |
The methyl sulfide group may facilitate penetration through bacterial lipid bilayers, while the biphenyl system interacts with target enzymes.
Comparison with Structural Analogs
| Compound | Substituents | LogP | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| (2'-Fluorobiphenyl-4-yl)(methyl)sulfane | 2'-F, 4-SMe | 3.8 | 98–100 | Kinase Inhibition |
| 4-Fluorobiphenyl | 4-F | 4.1 | 72–74 | Organic Synthesis Intermediate |
| Biphenyl-4-yl methyl sulfone | 4-SOMe | 2.9 | 145–147 | Oxidizing Agent |
The fluorinated analog demonstrates superior kinase inhibition compared to non-fluorinated derivatives, highlighting the role of halogenation in bioactivity.
| Organism | LC (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 12 mg/L | Immobilization |
| Danio rerio (Zebrafish) | 8.5 mg/L | Lethality |
Occupational Exposure Limits
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OSHA PEL: 5 mg/m (8-hour TWA)
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NIOSH REL: 3 mg/m (ceiling limit)
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